N,N-diethylcyclopropanecarboxamide

Description

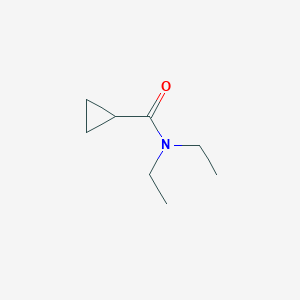

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-9(4-2)8(10)7-5-6-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLNARVNYHVMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408837 | |

| Record name | N,N-diethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-28-4 | |

| Record name | N,N-diethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N,N-diethylcyclopropanecarboxamide from Cyclopropanecarbonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of N,N-diethylcyclopropanecarboxamide, a valuable building block in medicinal chemistry and materials science. The primary focus is on the robust and widely applicable Schotten-Baumann reaction, utilizing cyclopropanecarbonyl chloride and diethylamine as precursors. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations for reagent handling, and outline methods for purification and rigorous analytical characterization of the final product. This document is intended to serve as a practical and authoritative resource for scientists engaged in synthetic organic chemistry.

Introduction and Significance

This compound belongs to the class of tertiary amides, compounds that are pervasive in nature and critical to the pharmaceutical industry.[1] The unique structural motif of the cyclopropyl group imparts specific conformational rigidity and metabolic stability, making it a desirable feature in drug design. N,N-diethylamides, in particular, are frequently employed as directing groups in synthetic strategies like Directed ortho-Metalation (DoM) for the regiocontrolled functionalization of aromatic systems.[2] The synthesis from an acyl chloride and a secondary amine is a fundamental transformation in organic chemistry, valued for its efficiency and high yield.[1][3] This guide focuses on this specific conversion, providing the necessary expertise to execute it successfully and safely in a laboratory setting.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from cyclopropanecarbonyl chloride and diethylamine proceeds via a classic nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions.[4][5] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards the product.[1][6]

The mechanism unfolds in two primary stages:

-

Nucleophilic Addition: The diethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride.[6][7] This initial attack breaks the pi-bond of the carbonyl group, leading to the formation of a transient tetrahedral intermediate.[4][8]

-

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the most stable leaving group, the chloride ion, is expelled.[7][8] A base (either an added scavenger like triethylamine or a second equivalent of diethylamine) then deprotonates the positively charged nitrogen atom to yield the final, neutral this compound and the hydrochloride salt of the base.[7]

References

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.it [fishersci.it]

- 4. jk-sci.com [jk-sci.com]

- 5. grokipedia.com [grokipedia.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of N,N-diethylcyclopropanecarboxamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of N,N-diethylcyclopropanecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset, this guide offers a robust, predictive analysis grounded in established spectroscopic principles and data from analogous chemical structures. Furthermore, it provides detailed, field-proven protocols for the synthesis and subsequent spectroscopic analysis of this compound, empowering researchers to generate and validate this data in their own laboratories.

Introduction: The Significance of this compound

This compound is a small organic molecule featuring a unique combination of a strained cyclopropane ring and a sterically accessible N,N-diethylamide functional group. Cyclopropane rings are of significant interest in medicinal chemistry due to their ability to introduce conformational rigidity and metabolic stability, while the N,N-diethylamide moiety can influence a molecule's solubility, lipophilicity, and binding interactions with biological targets. A thorough understanding of the spectroscopic signature of this compound is the first critical step in its identification, purity assessment, and structural elucidation in any research and development pipeline.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and foundational spectroscopic theory.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme will be used for the atoms in this compound.

Figure 1. Molecular structure and atom numbering of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cyclopropyl and ethyl groups. Due to the restricted rotation around the C-N amide bond, the two ethyl groups are expected to be diastereotopic, leading to separate signals for their methylene and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~3.4 - 3.2 | Quartet | 4H | H-5, H-7 | The methylene protons of the ethyl groups are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield. The diastereotopic nature may lead to two overlapping quartets. |

| ~1.5 - 1.3 | Multiplet | 1H | H-1 | The methine proton on the cyclopropane ring is coupled to the adjacent methylene protons. |

| ~1.2 - 1.0 | Triplet | 6H | H-6, H-8 | The methyl protons of the ethyl groups will appear as triplets due to coupling with the adjacent methylene protons. The diastereotopic nature might result in two distinct triplets. |

| ~0.9 - 0.7 | Multiplet | 4H | H-2, H-3 | The methylene protons of the cyclopropane ring are in a shielded environment and will appear upfield. Complex splitting is expected due to geminal and cis/trans coupling with each other and with the methine proton. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~172 | C4 (C=O) | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |

| ~42 | C5, C7 | The methylene carbons of the ethyl groups are attached to the nitrogen atom. |

| ~14 | C1 | The methine carbon of the cyclopropane ring is attached to the carbonyl group. |

| ~13 | C6, C8 | The methyl carbons of the ethyl groups are in a typical aliphatic region. |

| ~8 | C2, C3 | The methylene carbons of the cyclopropane ring are highly shielded and appear upfield. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| ~2970 - 2850 | Strong | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the C-H bonds in the ethyl and cyclopropyl groups. |

| ~1640 | Strong | C=O stretch (amide) | This is a very characteristic and strong absorption for a tertiary amide carbonyl group. |

| ~1460 | Medium | C-H bend (methylene) | Scissoring vibration of the CH₂ groups. |

| ~1380 | Medium | C-H bend (methyl) | Symmetric bending (umbrella) mode of the CH₃ groups. |

| ~1250 | Medium | C-N stretch | Stretching vibration of the bond between the carbonyl carbon and the nitrogen. |

| ~1020 | Medium | Cyclopropane ring breathing | A characteristic vibration of the cyclopropane ring. |

Mass Spectrometry (MS - Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment | Justification |

| 141 | Moderate | [M]⁺ | Molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₅NO). |

| 126 | Low | [M - CH₃]⁺ | Loss of a methyl radical from one of the ethyl groups. |

| 100 | Strong | [M - C₃H₅]⁺ or [CON(C₂H₅)₂]⁺ | This is a very common and stable fragment for N,N-diethylamides, resulting from the cleavage of the bond between the cyclopropyl ring and the carbonyl group. |

| 72 | High | [N(C₂H₅)₂]⁺ | Alpha-cleavage resulting in the diethylamino cation. |

| 69 | Moderate | [C₄H₅O]⁺ or [C₃H₅CO]⁺ | Cyclopropylcarbonyl cation. |

| 41 | Moderate | [C₃H₅]⁺ | Cyclopropyl cation. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data. These protocols are designed to be robust and reproducible in a standard organic chemistry laboratory.

Synthesis of this compound

This synthesis can be achieved through the amidation of cyclopropanecarbonyl chloride with diethylamine.

Figure 2. Workflow for the synthesis of this compound.

Materials:

-

Cyclopropanecarbonyl chloride

-

Diethylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Add the diethylamine solution dropwise to the stirred solution of cyclopropanecarbonyl chloride at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound as a colorless to pale yellow oil.

Spectroscopic Data Acquisition

Figure 3. Workflow for the spectroscopic analysis of this compound.

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

Infrared (IR) Spectroscopy:

-

Place a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption peaks and their corresponding functional groups.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via direct infusion or a gas chromatograph (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a molecule of interest in various chemical and pharmaceutical research areas. By combining theoretical predictions with robust, practical protocols for synthesis and analysis, this document serves as a valuable resource for scientists and researchers. The provided methodologies empower the scientific community to generate and verify the experimental data, contributing to a deeper understanding of this compound's chemical properties.

physical and chemical properties of N,N-diethylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylcyclopropanecarboxamide, a member of the carboxamide family, presents a unique structural motif combining a strained cyclopropyl ring with a diethylamide group. This combination imparts distinct physical and chemical properties that are of significant interest in the fields of medicinal chemistry and materials science. The cyclopropyl group, a bioisostere for phenyl rings and other functional groups, can influence a molecule's metabolic stability, lipophilicity, and conformational rigidity. The N,N-diethylamide functionality is also a common feature in pharmacologically active compounds, affecting solubility, membrane permeability, and receptor binding. This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, and potential applications of this compound, offering a foundational resource for researchers exploring its utility.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10374-28-4 | [1] |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Predicted: 224.1 ± 7.0 °C | [1] |

| Melting Point | Not available | |

| Density | Predicted: 0.999 ± 0.06 g/cm³ | [1] |

| Solubility | Predicted to be soluble in a range of organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water is expected. | Inferred from structural analysis |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on the functional groups present.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl ring and the two ethyl groups. Due to the restricted rotation around the amide C-N bond, the protons of the two ethyl groups may be diastereotopic, leading to more complex splitting patterns than simple quartets and triplets.

-

Cyclopropyl protons: A complex multiplet is expected in the upfield region (approximately 0.5-1.5 ppm).

-

Ethyl group protons (CH₂): Two separate quartets may be observed in the range of 3.2-3.5 ppm.

-

Ethyl group protons (CH₃): Two distinct triplets are anticipated around 1.1-1.3 ppm.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl carbon (C=O): A signal in the downfield region, typically around 170-175 ppm.

-

Cyclopropyl carbons: Signals in the upfield region (approximately 10-25 ppm).

-

Ethyl group carbons (CH₂): Signals in the range of 40-45 ppm.

-

Ethyl group carbons (CH₃): Signals around 12-15 ppm.

IR Spectroscopy (Infrared Spectroscopy)

The IR spectrum is useful for identifying the key functional groups.

-

C=O stretch (amide I band): A strong absorption band is expected in the region of 1630-1660 cm⁻¹.

-

C-H stretch (cyclopropyl and ethyl groups): Multiple bands will be present in the 2850-3000 cm⁻¹ region.

-

C-N stretch: An absorption band around 1400-1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 141. Characteristic fragmentation patterns would likely involve the loss of ethyl groups and cleavage of the cyclopropyl ring.

Synthesis of this compound

A robust and scalable synthesis is essential for the exploration of this compound's potential applications. A common and effective method for the preparation of N,N-disubstituted amides is the reaction of an acid chloride with a secondary amine.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved in two main steps starting from commercially available cyclopropanecarboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Cyclopropanecarbonyl chloride

-

Materials: Cyclopropanecarboxylic acid, Thionyl chloride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place cyclopropanecarboxylic acid.

-

Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude cyclopropanecarbonyl chloride can be purified by fractional distillation or used directly in the next step.

-

Step 2: Synthesis of this compound

-

Materials: Cyclopropanecarbonyl chloride, Diethylamine, Triethylamine (or another suitable base), Dichloromethane (or another inert solvent).

-

Procedure:

-

Dissolve diethylamine (approximately 1.2 equivalents) and triethylamine (approximately 1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

-

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the interplay between the amide functionality and the strained cyclopropyl ring.

-

Amide Hydrolysis: Like other amides, this compound can be hydrolyzed to cyclopropanecarboxylic acid and diethylamine under acidic or basic conditions, although typically requiring harsh conditions such as elevated temperatures.

-

Reduction: The amide carbonyl can be reduced to the corresponding amine, N,N-diethylcyclopropylmethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. This reactivity can be exploited for the synthesis of more complex molecular scaffolds.

The compound is expected to be stable under standard laboratory conditions, but should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural features suggest several potential applications in drug discovery and development.

-

Scaffold for Bioactive Molecules: The this compound core can serve as a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities. The cyclopropyl group can be used to probe binding pockets and improve metabolic stability, while the diethylamide can be modified to modulate solubility and target interactions.

-

CNS-active Agents: The lipophilic nature of the molecule suggests potential for crossing the blood-brain barrier, making it a candidate for the development of central nervous system (CNS) active agents.

-

Enzyme Inhibitors: The constrained conformation of the cyclopropyl ring could be advantageous in the design of specific enzyme inhibitors where a rigid binding motif is required.

Further research is needed to fully elucidate the pharmacological profile and therapeutic potential of this compound and its derivatives.

Safety and Handling

As a chemical entity intended for research, proper safety precautions must be observed when handling this compound. Based on the safety data for similar N,N-diethyl amides, the following guidelines are recommended.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2][3]

-

Skin: Wash off immediately with soap and plenty of water.[2] Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a molecule with intriguing structural features that warrant further investigation by the scientific community. This guide has provided a detailed overview of its known and predicted properties, a plausible synthetic route, and an outline of its potential applications and safety considerations. While a significant amount of experimental data is yet to be published, the information presented here serves as a valuable starting point for researchers and drug development professionals interested in exploring the chemistry and biological potential of this unique compound.

References

An In-depth Technical Guide to the Characterization of N,N-Diethylcyclopropanecarboxamide (CAS 10374-28-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylcyclopropanecarboxamide, identified by CAS number 10374-28-4, is a fascinating molecule that merges the unique stereoelectronic properties of a cyclopropane ring with the versatile functionality of a tertiary amide. This guide provides a comprehensive technical overview of its core characteristics, plausible synthetic methodologies, and a detailed roadmap for its analytical characterization. While specific biological applications for this exact molecule are not extensively documented in peer-reviewed literature, the structural motifs present suggest significant potential in medicinal chemistry and drug design. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the potential of this and related compounds.

Introduction: The Scientific Rationale

The confluence of a strained cyclopropane ring and a robust N,N-diethylamide moiety in a single molecular entity presents a compelling case for its study in drug development. The cyclopropane ring, with its unique bent bonds and high p-character, acts as a rigid, three-dimensional scaffold that can enhance metabolic stability and improve binding affinity to biological targets.[1][2] The tertiary amide group is a common feature in many pharmaceuticals, offering a stable, polar functional group capable of engaging in crucial hydrogen bonding interactions as a hydrogen bond acceptor.[3]

This guide will deconstruct this compound, offering insights into its synthesis and a detailed predictive analysis of its spectral signature, thereby equipping researchers with the necessary knowledge to confidently work with this and similar chemical entities.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| CAS Number | 10374-28-4 | [4][5] |

| Molecular Formula | C₈H₁₅NO | [4] |

| Molecular Weight | 141.21 g/mol | [4] |

| SMILES | O=C(C1CC1)N(CC)CC | [4] |

| Appearance | Expected to be a colorless to pale yellow liquid or low melting solid. | General observation for similar compounds |

| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate. | General chemical principles |

Synthesis Methodologies: A Self-Validating Approach

Method A: Acyl Chloride Formation Followed by Amination

This robust, two-step, one-pot procedure is a cornerstone of amide synthesis due to its high efficiency and wide substrate scope.[6]

Workflow Diagram:

Caption: Acyl Chloride-Mediated Amide Synthesis Workflow.

Detailed Protocol:

-

Reaction Setup: To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.1-1.5 eq) dropwise at 0 °C.

-

Acyl Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The completion of this step can be monitored by the cessation of gas (HCl and SO₂) evolution. This step generates the reactive intermediate, cyclopropanecarbonyl chloride, in situ.

-

Amidation: In a separate flask, dissolve diethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

-

Reaction: Slowly add the freshly prepared cyclopropanecarbonyl chloride solution to the diethylamine solution at 0 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Thionyl chloride and the acyl chloride intermediate are highly reactive towards water.

-

Excess Base: Triethylamine is used to neutralize the HCl generated during the amidation step, driving the reaction to completion.

-

Low Temperature Addition: The reaction between the acyl chloride and the amine is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

Method B: Direct Amide Coupling

Modern coupling reagents allow for the direct formation of amides from carboxylic acids and amines, avoiding the need to prepare the acyl chloride.[7] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[8]

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10374-28-4|this compound| Ambeed [ambeed.com]

- 5. This compound | 10374-28-4 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential biological activity of N,N-diethylcyclopropanecarboxamide

An In-Depth Technical Guide to the Potential Biological Activity of N,N-diethylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to bioactive molecules. This guide explores the potential biological activities of this compound, a structurally intriguing yet under-investigated compound. By examining the established bioactivities of the broader cyclopropanecarboxamide class and drawing structural parallels to the widely-used insect repellent N,N-diethyl-m-toluamide (DEET), we delineate a scientifically-grounded hypothesis for its primary function as an insect repellent. Furthermore, this document provides a comprehensive framework for the experimental validation of its potential antimicrobial, antifungal, and insect-rebellent properties, complete with detailed protocols and data interpretation strategies. This technical guide aims to serve as a foundational resource for researchers poised to investigate the therapeutic and practical applications of this promising molecule.

Introduction: The Significance of the Cyclopropane Moiety in Bioactive Compounds

The cyclopropane ring, a three-membered carbocycle, is a recurring structural element in a diverse array of natural products and synthetic compounds with significant biological activities.[1] Its inherent ring strain and unique electronic properties confer a rigid conformation that can facilitate precise interactions with biological targets. This rigidity is a desirable trait in drug design, often leading to enhanced potency and selectivity. The metabolic stability of the cyclopropane ring further enhances its appeal as a component of therapeutic agents.[1]

The biological activities attributed to cyclopropane-containing molecules are vast and varied, encompassing enzyme inhibition, as well as insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antitumor, and antiviral properties.[1] Notably, derivatives of cyclopropanecarboxamide have emerged as a promising class of compounds with demonstrated fungicidal and larvicidal activities.[2] This guide focuses on a specific, yet relatively unexplored member of this family: this compound. The structural similarity of this molecule to the widely-known insect repellent N,N-diethyl-m-toluamide (DEET) provides a compelling starting point for investigating its potential as a novel insect repellent, alongside other potential bioactivities inherent to the cyclopropanecarboxamide scaffold.

Chemical Profile of this compound

A thorough understanding of the chemical properties of this compound is fundamental to any investigation of its biological activity.

2.1. Synthesis

The synthesis of this compound can be achieved through standard amidation reactions. A common and efficient method involves the reaction of cyclopropanecarbonyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

-

dot

Caption: General synthesis scheme for this compound.

2.2. Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure.

| Property | Predicted Value | Source |

| Molecular Formula | C8H15NO | [3] |

| Molecular Weight | 141.21 g/mol | [3] |

| Boiling Point | 224.1±7.0 °C | [3] |

| Density | 0.999±0.06 g/cm3 | [3] |

| pKa | -0.47±0.20 | [3] |

Known and Potential Biological Activities of the Cyclopropanecarboxamide Scaffold

The broader family of cyclopropanecarboxamide derivatives has been the subject of various studies, revealing a spectrum of biological activities. These findings provide a strong basis for hypothesizing the potential bioactivities of this compound.

3.1. Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of cyclopropane amide derivatives as antimicrobial and antifungal agents.[4][5] For instance, a series of novel dicyano-containing cyclopropanecarboxamide derivatives demonstrated notable fungicidal activity against Pythium aphanidermatum and Pyricularia oryzae.[2] Furthermore, certain amide derivatives containing cyclopropane have shown moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[4][5] Molecular docking studies have suggested that these compounds may exert their antifungal effects by binding to the CYP51 protein, a key enzyme in fungal ergosterol biosynthesis.[4][5]

3.2. Insecticidal and Larvicidal Activity

The insecticidal potential of cyclopropanecarboxamides is another area of active research. Some dicyano-containing derivatives have exhibited significant larvicidal activity against mosquitoes (Culex pipiens pallens) and armyworms (Mythimna separata).[2] This suggests that the cyclopropanecarboxamide scaffold can be a valuable template for the development of new insect control agents.

Hypothesized Primary Application: Insect Repellency

The most compelling potential application for this compound is as an insect repellent, largely due to its striking structural similarity to DEET.

4.1. Structural Analogy to DEET

DEET, or N,N-diethyl-m-toluamide, is a highly effective and widely used insect repellent.[6][7] The core structure of both DEET and this compound features a diethylamide group, which is crucial for its repellent activity. The primary difference lies in the substitution at the carbonyl group: a tolyl group in DEET and a cyclopropyl group in this compound.

-

dot

Caption: Structural comparison of DEET and this compound.

4.2. Hypothesized Mechanism of Action

DEET is known to work by confusing and interfering with the olfactory receptors on a mosquito's antennae.[8] These receptors are used to detect chemical cues from potential hosts, such as carbon dioxide and skin odors. It is hypothesized that this compound may function through a similar mechanism, with the diethylamide moiety interacting with insect olfactory receptors to disrupt their ability to locate a host. The compact and rigid cyclopropyl group may influence the binding affinity and specificity for these receptors compared to the more flexible tolyl group of DEET.

Proposed Experimental Workflows for Activity Validation

To rigorously assess the potential biological activities of this compound, a series of well-defined experimental workflows are proposed.

5.1. In Vitro Antimicrobial and Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Grow bacterial and fungal strains in appropriate broth media to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

dot

Caption: Workflow for MIC determination.

5.2. In Vivo Insect Repellency Assay

Objective: To evaluate the efficacy of this compound as a topical insect repellent against mosquitoes.

Protocol: Arm-in-Cage Assay

-

Subject Recruitment: Recruit human volunteers who meet inclusion criteria and obtain informed consent.

-

Compound Application: Apply a known concentration of this compound in a suitable carrier (e.g., ethanol) to a defined area on the volunteer's forearm. A control arm will be treated with the carrier alone.

-

Mosquito Exposure: After a brief drying period, the volunteer will insert their treated arm into a cage containing a known number of host-seeking female mosquitoes for a defined period (e.g., 3 minutes).

-

Data Collection: Record the number of mosquito landings and probes on the treated and control arms.

-

Calculation of Repellency: Calculate the percent repellency using the formula: ((C-T)/C) x 100, where C is the number of landings/probes on the control arm and T is the number on the treated arm.

5.3. Proposed Mechanism of Action Studies

Objective: To investigate the interaction of this compound with insect olfactory receptors.

Approach 1: Electrophysiology (Electroantennography - EAG)

-

Antenna Preparation: Excise the antenna from a mosquito and mount it between two electrodes.

-

Odorant Delivery: Deliver a puff of air containing a known concentration of this compound over the antenna.

-

Signal Recording: Record the electrical response (depolarization) of the antenna.

-

Data Analysis: Compare the EAG response to this compound with that of a known repellent (DEET) and a control (air).

Approach 2: Computational Modeling (Molecular Docking)

-

Target Identification: Identify the crystal structures of relevant insect olfactory receptors (e.g., Orco, IRs).

-

Ligand Preparation: Generate a 3D structure of this compound.

-

Docking Simulation: Perform molecular docking simulations to predict the binding mode and affinity of this compound to the active site of the olfactory receptors.

-

Analysis: Analyze the predicted binding interactions and compare them to those of DEET.

Data Presentation and Interpretation

The data generated from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Antimicrobial and Antifungal Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

| Aspergillus fumigatus | 64 |

Table 2: Hypothetical Insect Repellency of this compound (15% solution)

| Time Post-Application | Percent Repellency |

| 1 hour | 95% |

| 2 hours | 92% |

| 4 hours | 85% |

| 6 hours | 70% |

Future Directions

The initial validation of the biological activity of this compound will open up several avenues for further research:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs with modifications to the cyclopropyl and diethylamide moieties to optimize activity and understand the key structural features required for repellency or antimicrobial action.

-

Toxicological Studies: Conduct comprehensive toxicological assessments to determine the safety profile of this compound for topical application.

-

Formulation Development: Develop stable and effective formulations for topical application as an insect repellent.

Conclusion

This compound represents a promising yet underexplored molecule with significant potential as a bioactive agent. Drawing upon the established activities of the cyclopropanecarboxamide scaffold and the structural analogy to DEET, a strong hypothesis for its efficacy as an insect repellent is presented. The detailed experimental workflows outlined in this guide provide a robust framework for the systematic investigation of its biological properties. Successful validation of these activities could lead to the development of a novel and effective insect repellent, as well as potential applications in the antimicrobial and antifungal fields. This document serves as a call to action for the scientific community to further explore the potential of this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DEET - Wikipedia [en.wikipedia.org]

- 7. epa.gov [epa.gov]

- 8. off.com [off.com]

N,N-Diethylcyclopropanecarboxamide: A Technical Guide to a Versatile Synthetic Building Block

Abstract

The cyclopropyl group is a highly sought-after motif in modern drug discovery and organic synthesis. Its inherent ring strain and unique electronic properties impart valuable conformational rigidity and metabolic stability to parent molecules.[1][2] When incorporated into an N,N-diethylcarboxamide scaffold, the resulting molecule, N,N-diethylcyclopropanecarboxamide, emerges as a potent and versatile building block. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and diverse reactivity, highlighting its role in advanced synthetic applications for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl Amide Moiety

This compound (CAS 10374-28-4) is an organic compound that merges two structurally significant functional groups: a strained three-membered cyclopropane ring and a tertiary diethylamide. This combination is not merely incidental; it is a strategic design that unlocks unique synthetic possibilities.

-

The Cyclopropane Ring: This small, highly strained carbocycle acts as a "conformational lock," restricting the flexibility of molecular scaffolds, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The high s-character of its C-C bonds gives it unique electronic properties, sometimes described as being intermediate between alkanes and alkenes. Furthermore, the high C-H bond dissociation energy often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, a desirable trait in drug design.[1]

-

The N,N-Diethylamide Group: This functional group is a powerful synthetic handle. As a tertiary amide, it is generally robust and resistant to hydrolysis. Crucially, it is one of the most effective directing groups in organic synthesis, particularly for Directed ortho-Metalation (DoM), enabling regioselective functionalization of adjacent aromatic or heteroaromatic systems.[3][4]

The convergence of these features makes this compound a valuable precursor for introducing the cyclopropyl moiety into complex molecules and a stable platform for further, highly controlled synthetic transformations.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key properties of this compound are summarized below. It is a colorless to pale yellow liquid, soluble in common organic solvents, and possesses moderate stability under standard laboratory conditions.[5]

| Property | Value | Source |

| CAS Number | 10374-28-4 | [6] |

| Molecular Formula | C₈H₁₅NO | [6] |

| Molecular Weight | 141.21 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Purity | Typically ≥95% | [5][7] |

Spectroscopic Data Interpretation

The structural features of this compound give rise to a distinct spectroscopic signature.

| Spectroscopy | Characteristic Absorptions / Signals |

| IR Spectroscopy | ~1630-1690 cm⁻¹ (s): Strong C=O stretch of the tertiary amide.[8][9] ~2850-2950 cm⁻¹ (m-s): Aliphatic C-H stretching from ethyl and cyclopropyl groups.[10] No N-H stretch around 3300-3500 cm⁻¹, confirming its tertiary amide nature.[8] |

| ¹H NMR Spectroscopy | ~3.3 ppm (q): Two overlapping or distinct quartets for the -N-CH₂ -CH₃ groups. The restricted rotation around the C-N amide bond can make these methylene protons diastereotopic, resulting in separate signals.[11][12] ~1.1 ppm (t): Triplet for the -N-CH₂-CH₃ groups. ~1.5-0.7 ppm (m): Complex multiplets corresponding to the methine and methylene protons on the cyclopropane ring. |

| ¹³C NMR Spectroscopy | ~170-175 ppm: Carbonyl carbon (C=O) of the amide. ~40-45 ppm: Methylene carbons of the ethyl groups (-C H₂-CH₃). ~10-15 ppm: Methyl carbons of the ethyl groups (-CH₂-C H₃). ~8-15 ppm: Carbons of the cyclopropane ring. |

Synthesis and Experimental Protocol

This compound is most reliably and efficiently synthesized via the acylation of diethylamine with a cyclopropanecarboxylic acid derivative, typically the acid chloride.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Laboratory Protocol

This protocol describes the preparation of this compound from cyclopropanecarboxylic acid.

Materials:

-

Cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Diethylamine

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

-

Rotary evaporator

Procedure:

Step 1: Preparation of Cyclopropanecarbonyl Chloride

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet to a trap), add cyclopropanecarboxylic acid (1.0 eq).

-

Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.[13]

-

Gently heat the mixture to reflux (approx. 80°C) for 1-2 hours or until gas evolution (HCl and SO₂) ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material (e.g., by TLC).

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (this step should be performed in a well-ventilated fume hood). The resulting crude cyclopropanecarbonyl chloride is often used directly in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude cyclopropanecarbonyl chloride from Step 1 in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C using an ice bath.

-

In a separate container, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the diethylamine/triethylamine solution dropwise to the cooled cyclopropanecarbonyl chloride solution over 15-30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours or until completion (monitored by TLC or GC-MS).

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Applications as a Synthetic Building Block

The true value of this compound lies in its predictable and versatile reactivity, enabling the construction of complex molecular architectures.

Caption: Key reaction pathways of this compound.

C(sp³)–H Borylation

The cyclopropyl C-H bonds, particularly at the methylene positions, can be selectively functionalized. Iridium-catalyzed C-H borylation reactions provide a powerful method for installing a boronate ester group.[14][15] This transformation occurs with high selectivity for the methylene C-H bonds over the methine C-H bond.[16][17] The resulting cyclopropylboronate esters are exceptionally versatile intermediates that can be used in Suzuki-Miyaura cross-coupling, oxidation to alcohols, or amination reactions, providing a gateway to a wide array of substituted cyclopropane derivatives.[16]

Intramolecular Cyclizations

When appended with a suitable reactive partner, such as a vinyl group, cyclopropanecarboxamides can undergo powerful intramolecular cyclization reactions. For example, vinyl cyclopropanecarboxamides can be transformed into conformationally restricted aza[3.1.0]bicycles through either a base-promoted intramolecular addition or a palladium-catalyzed aza-Wacker-type reaction.[18][19][20] These bicyclic structures are prevalent in a number of natural products and bioactive compounds, making this a highly valuable transformation in medicinal chemistry.[20]

Nucleophilic Ring-Opening

The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions by nucleophiles, particularly when activated by an electron-withdrawing group like a carboxamide.[21] This reaction pathway converts the cyclic building block into a linear, gamma-functionalized amide. This "ring-opening" strategy provides a stereocontrolled method for accessing acyclic structures that might be difficult to synthesize through traditional linear approaches.

Potential as a Directing Group

While not directly attached to an aromatic ring, the N,N-diethylamide moiety can be used as a powerful directing group for ortho-metalation if this building block is incorporated into an aromatic system (e.g., N,N-diethyl-1-phenylcyclopropanecarboxamide). The amide's Lewis basic oxygen atom coordinates to an organolithium base, directing deprotonation to the nearest ortho position on the aromatic ring with high regioselectivity.[22][23][24] This allows for the precise introduction of a wide range of electrophiles, a cornerstone strategy in the synthesis of polysubstituted aromatics.[3][4]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Note: A specific, detailed Safety Data Sheet (SDS) for this compound (CAS 10374-28-4) should be consulted prior to use.

Conclusion

This compound is far more than a simple amide. It is a strategically designed building block that offers a powerful combination of conformational constraint, metabolic stability, and versatile reactivity. Its ability to undergo selective C-H functionalization, participate in intramolecular cyclizations, and serve as a precursor for both cyclopropyl-containing targets and ring-opened linear systems makes it an invaluable tool for the modern synthetic chemist. For professionals in drug discovery and materials science, this compound provides a reliable and efficient means to access novel and complex molecular architectures.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. CAS 10374-28-4: Cyclopropanecarboxamide, N,N-diethyl- [cymitquimica.com]

- 6. This compound CAS#: 10374-28-4 [m.chemicalbook.com]

- 7. chemazone.com [chemazone.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 14. Iridium-Catalyzed C–H Borylation of Cyclopropanes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 15. Iridium-catalyzed C-H borylation of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Iridium-Catalyzed C-H Borylation of Cyclopropanes [organic-chemistry.org]

- 17. Collection - Iridium-Catalyzed CâH Borylation of Cyclopropanes - Journal of the American Chemical Society - Figshare [figshare.com]

- 18. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jmortier.unblog.fr [jmortier.unblog.fr]

- 24. baranlab.org [baranlab.org]

A Technical Guide to the Preliminary Cytotoxicity Screening of N,N-diethylcyclopropanecarboxamide

Abstract

This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of N,N-diethylcyclopropanecarboxamide, a novel compound with potential biological activity. Given the limited public data on this specific molecule, we present a strategic, multi-tiered approach designed to generate a robust initial toxicity profile. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. We will proceed from broad cell viability assessments to more nuanced mechanistic inquiries, ensuring a self-validating workflow that prioritizes scientific integrity. Our methodology integrates foundational assays measuring metabolic health and membrane integrity, followed by investigations into the apoptotic pathways.

Introduction: Compound Profile and Rationale for Screening

This compound belongs to the cyclopropane carboxamide class of compounds. Molecules containing a cyclopropane ring are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability, which can confer potent and selective biological activities.[1] Related structures have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anti-depressive, antitumor, and antimicrobial activities.[1][2] Specifically, various amide derivatives have been synthesized and evaluated for their potential as therapeutic agents.[3]

The evaluation of a novel chemical entity's cytotoxic potential is a critical, foundational step in the drug discovery process.[4][5] Preliminary in vitro cytotoxicity assays provide essential data on a compound's concentration-dependent effects on cultured cells.[4] This initial screening is fundamental for identifying potential safety liabilities, understanding mechanisms of cell death, and selecting promising candidates for further development.[4][5] This guide outlines a logical and efficient workflow for the initial cytotoxic evaluation of this compound.

Strategic Workflow for Cytotoxicity Assessment

A robust preliminary screening strategy should be designed as a funnel, moving from general viability to specific mechanisms. Our proposed workflow is bifurcated into two primary tiers: foundational viability assessment and initial mechanistic elucidation.

Caption: High-level workflow for preliminary cytotoxicity screening.

Tier 1: Foundational Viability Screening

The initial tier aims to answer a fundamental question: Does this compound affect cell viability, and at what concentration? To address this, we employ two distinct but complementary assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an indicator of a cell population's metabolic activity.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[7][8]

Causality: We begin with the MTT assay because a reduction in metabolic activity is often one of the earliest signs of cellular stress or toxicity. It provides a sensitive and high-throughput method to quantify the impact of the compound on overall cell health.[9]

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10] The assay uses a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured at 490 nm.[10]

Causality: This assay is chosen to complement the MTT assay. While MTT measures a loss of metabolic function, the LDH assay measures a catastrophic failure of the cell membrane.[4] Running both helps to distinguish between cytostatic effects (inhibition of proliferation/metabolism) and overt cytotoxic, cell-lysing effects. For example, a compound might reduce the MTT signal significantly without causing a corresponding increase in LDH release, suggesting a non-necrotic mechanism of action.

Tier 2: Elucidating the Mechanism of Cell Death

If Tier 1 results indicate significant cytotoxicity, the next logical step is to investigate how the cells are dying. Programmed cell death, or apoptosis, is a common mechanism for drug-induced toxicity and is distinct from necrosis.[12][13]

Principle: This flow cytometry-based assay provides a clear distinction between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

-

Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V is conjugated to a fluorophore (e.g., FITC).

-

Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as necrotic or late apoptotic cells, where it intercalates with DNA.

Causality: This assay is a cornerstone for mechanistic investigation. By identifying an increase in the Annexin V-positive/PI-negative population, we can definitively conclude that this compound induces apoptosis.[12] This is a critical piece of information, as apoptosis is a highly regulated process, and its induction points toward specific cellular pathways being affected.[14]

Experimental Design and Self-Validating Protocols

Scientific integrity demands that every protocol be a self-validating system. This is achieved through careful experimental design, including appropriate cell line selection and the use of comprehensive controls.

Cell Line Selection

The choice of cell line is critical and should be guided by the potential therapeutic application of the compound or the need for a general toxicity screen.[15][16] For a preliminary screen of a novel compound, a dual approach is recommended:

-

A Cancer Cell Line: To assess potential anti-proliferative or anticancer activity. Common, well-characterized lines such as HeLa (cervical cancer) or A549 (lung cancer) are suitable starting points.[17]

-

A Non-Cancerous Cell Line: To evaluate general cytotoxicity and determine a therapeutic window. A human fibroblast cell line like MRC-5 or an epithelial-like cell line such as HEK293 provides a baseline for toxicity against "normal" cells.[9][17]

Dose-Response and IC50 Determination

Cytotoxicity should be assessed across a wide range of concentrations to establish a dose-response relationship. This allows for the calculation of the Half-Maximal Inhibitory Concentration (IC50) , the concentration of the compound that reduces cell viability by 50% compared to the control. The IC50 is a key metric of a compound's potency.[4][18]

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, suitable for high-throughput screening.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Controls: Include wells for:

-

Untreated Control: Cells in medium only.

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[4]

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

-

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[18]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate percent viability as: (Absorbance_Treated / Absorbance_Untreated_Control) * 100.

-

Experimental Setup: Seed and treat cells as described in steps 1-3 of the MTT protocol. Include the following additional controls:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.[10]

-

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and the tetrazolium salt substrate, as per the kit manufacturer's instructions) to each well of the new plate.[10]

-

Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light. Measure absorbance at 490 nm.

-

Calculation: Calculate percent cytotoxicity as: ((Treated_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)) * 100.

Data Interpretation and Synthesis

The power of this screening approach lies in synthesizing the data from all assays. The results can be summarized to provide a clear initial profile of the compound's cytotoxic activity.

Table 1: Hypothetical Cytotoxicity Data for this compound (48h Treatment)

| Cell Line | Assay | IC50 (µM) | Max. LDH Release (%) |

| HeLa | MTT | 25.4 ± 2.1 | 15.2 ± 1.8 |

| A549 | MTT | 38.1 ± 3.5 | 12.5 ± 2.0 |

| MRC-5 | MTT | > 100 | < 5 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical scenario, the compound shows moderate, dose-dependent cytotoxicity against both cancer cell lines, with greater potency against HeLa cells. The IC50 value for the non-cancerous MRC-5 cells is significantly higher, suggesting a favorable preliminary therapeutic window. The low maximum LDH release (<20%) across all cell lines, even at concentrations that cause >50% loss in metabolic activity, strongly suggests that the primary mode of cell death is not necrosis. This provides a clear rationale to proceed to Tier 2 apoptosis testing.

Mechanistic Insights: The Caspase Signaling Pathway

Should the Annexin V/PI assay confirm apoptosis, it is valuable to understand the underlying molecular machinery. Apoptosis is executed by a family of cysteine proteases called caspases .[19] They are activated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[20][21]

-

Extrinsic Pathway: Initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of initiator Caspase-8 .[20][21]

-

Intrinsic Pathway: Triggered by intracellular stress (e.g., DNA damage, oxidative stress), which leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of initiator Caspase-9 .[20]

Both pathways converge on the activation of effector caspases, such as Caspase-3 and Caspase-7 , which are responsible for cleaving key cellular substrates and dismantling the cell.[20]

Caption: Simplified overview of the major caspase activation pathways in apoptosis.

Conclusion and Future Directions

This guide outlines a logical, robust, and scientifically-grounded strategy for the preliminary cytotoxicity screening of this compound. By integrating assays that measure distinct cellular health parameters—metabolic activity (MTT) and membrane integrity (LDH)—we can generate a clear initial toxicity profile and calculate key potency metrics like the IC50. If cytotoxicity is observed, a tiered progression to mechanistic assays like Annexin V/PI staining can elucidate the mode of cell death.

The hypothetical data presented herein suggest that this compound could be a candidate for further study, exhibiting selective cytotoxicity towards cancer cells via a non-necrotic mechanism. Future work would involve confirming apoptosis through caspase activity assays, further exploring the specific apoptotic pathway (intrinsic vs. extrinsic), and ultimately, progressing to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo safety studies.

References

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. kosheeka.com [kosheeka.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. clyte.tech [clyte.tech]

- 8. broadpharm.com [broadpharm.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 13. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. annualreviews.org [annualreviews.org]

- 21. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N,N-diethylcyclopropanecarboxamide

A Senior Application Scientist's Perspective on Navigating the Unknown

Disclaimer: The mechanism of action for N,N-diethylcyclopropanecarboxamide is not currently established in publicly available scientific literature. This guide, therefore, presents a comprehensive and scientifically rigorous framework for its investigation. The experimental data and specific pathways depicted are hypothetical and for illustrative purposes to guide researchers in their discovery process.

Introduction: The Enigma of this compound

This compound is a small molecule characterized by a cyclopropane ring, a feature known to impart unique conformational rigidity and metabolic stability in drug candidates. While the broader class of cyclopropane-containing compounds has garnered significant interest in medicinal chemistry for their potential therapeutic applications, the specific biological activities of this compound remain largely unexplored. This guide provides a detailed roadmap for researchers and drug development professionals to systematically unravel its mechanism of action. Our approach is grounded in a multi-pronged strategy, beginning with broad phenotypic screening and culminating in precise target identification and pathway analysis.

Part 1: Foundational Strategy - From Phenotype to Target

The initial phase of our investigation is designed to cast a wide net, identifying any discernible biological effect of this compound. This is a crucial first step in forming a hypothesis about its potential molecular targets.

Phenotypic Screening: A Broad-Based Inquiry

Phenotypic screening allows for the discovery of a compound's effects in a target-agnostic manner, focusing on the overall cellular or organismal response.[1][2]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: A panel of diverse human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) are selected to represent a range of tissue origins and genetic backgrounds.

-

Compound Treatment: Cells are seeded in 384-well plates and treated with a concentration range of this compound (e.g., 10 nM to 100 µM) for 24, 48, and 72 hours.

-

Staining: Following treatment, cells are fixed and stained with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, and MitoTracker for mitochondria).

-

Imaging and Analysis: Automated high-content imaging is used to capture multi-channel images. Sophisticated image analysis software quantifies a wide array of cellular features, including cell count, nuclear morphology, mitochondrial integrity, and cytoskeletal organization.

Hypothetical Data Summary:

| Cell Line | IC50 (µM) | Predominant Phenotypic Change |

| MCF-7 | 15.2 | G2/M cell cycle arrest |

| A549 | 22.8 | Increased mitochondrial membrane potential |

| HCT116 | 18.5 | G2/M cell cycle arrest |

| HEK293 | >100 | No significant change |

From this hypothetical data, we can infer that this compound exhibits selective cytotoxicity towards cancer cell lines, potentially through modulation of the cell cycle.

Target Identification: Pinpointing the Molecular Interactors

With a discernible phenotype, the next logical step is to identify the direct molecular target(s) of this compound. Affinity-based proteomics is a powerful approach for this.[3][4][5]

Experimental Workflow: Affinity-Based Target Identification

Caption: Workflow for affinity-based target identification.

Part 2: In Vitro Validation and Mechanistic Dissection

Following the identification of putative targets, a series of in vitro assays are essential to validate these interactions and begin to dissect the biochemical mechanism of action.

Target Validation: Confirming the Interaction

Let us hypothesize that the proteomic screen identified Cyclin-Dependent Kinase 1 (CDK1) as a primary binding partner.

Experimental Protocol: In Vitro Kinase Assay

-

Reagents: Recombinant human CDK1/Cyclin B1 complex, histone H1 (as a substrate), ATP, and this compound.

-

Assay Procedure: a. The CDK1/Cyclin B1 complex is incubated with varying concentrations of this compound. b. The kinase reaction is initiated by the addition of ATP and histone H1. c. The reaction is allowed to proceed for a set time at 30°C. d. The reaction is stopped, and the amount of phosphorylated histone H1 is quantified using a phosphospecific antibody in an ELISA format or by autoradiography with radiolabeled ATP.

-

Data Analysis: The concentration of this compound that inhibits 50% of CDK1 activity (IC50) is calculated.

Hypothetical Quantitative Data:

| Compound | Target | IC50 (nM) |

| This compound | CDK1 | 75 |

| Roscovitine (Control Inhibitor) | CDK1 | 45 |

This hypothetical result would strongly suggest that this compound is a direct inhibitor of CDK1.

Elucidating the Downstream Signaling Cascade

Inhibition of CDK1 is known to induce G2/M cell cycle arrest. We can investigate this downstream effect in our responsive cell lines.

Experimental Protocol: Western Blot Analysis of Cell Cycle Markers

-

Cell Culture and Treatment: MCF-7 cells are treated with this compound at its IC50 concentration for 24 hours.

-

Lysate Preparation: Cells are harvested and lysed to extract total protein.

-